

Deucrictribant (PHA121): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Deucrictribant

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Deucrictribant, formerly known as PHA121, is an orally bioavailable small molecule that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor. Developed by Pharvaris, it is an investigational drug being evaluated for both the on-demand treatment and prophylactic prevention of attacks in patients with hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling in various parts of the body, which can be life-threatening. The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1]

Deucrictribant directly targets the bradykinin B2 receptor, the primary mediator of bradykinin's inflammatory effects, offering a promising therapeutic strategy for HAE.[1] The U.S. Food and Drug Administration (FDA) has granted **Deucrictribant** orphan drug designation for the treatment of bradykinin-mediated angioedema.[1]

Two distinct formulations of **Deucrictribant** are under development to address the different needs of HAE patients:

- PHVS416: An immediate-release softgel capsule designed for the rapid-onset, on-demand treatment of acute HAE attacks.[2]

- PHVS719: An extended-release tablet intended for once-daily prophylactic administration to prevent the occurrence of HAE attacks.[\[3\]](#)

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Deucricitibant**, with a focus on its pharmacological properties, experimental methodologies, and clinical trial data.

Discovery and Preclinical Development

Potency and Selectivity

Deucricitibant was identified as a highly potent antagonist of the human bradykinin B2 receptor. Preclinical in vitro and ex vivo studies demonstrated that **Deucricitibant** is significantly more potent than icatibant, an established injectable bradykinin B2 receptor antagonist used for on-demand HAE treatment. Reports indicate that **Deucricitibant** is approximately 20 to 24 times more potent than icatibant in antagonizing the human B2 receptor.[\[1\]](#)

Table 1: Comparative Potency of **Deucricitibant** and Icatibant

Compound	Target	Relative Potency vs. Icatibant
Deucricitibant (PHA121)	Bradykinin B2 Receptor	~20-24x higher
Icatibant	Bradykinin B2 Receptor	1x

Note: Data compiled from preclinical studies.

Preclinical Models

The efficacy of **Deucricitibant** was evaluated in several preclinical models, including in vivo bradykinin challenge studies in animals. These models were crucial for establishing the proof-of-concept and for predicting the pharmacodynamic effects in humans.

A key preclinical model involved a bradykinin challenge in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient, dose-dependent decrease in blood pressure. The ability of **Deucricitibant** to attenuate this effect was assessed.

Experimental Protocol: Bradykinin Challenge in Cynomolgus Monkeys

- **Animal Model:** Conscious, freely moving cynomolgus monkeys were used.
- **Bradykinin Administration:** A bolus of bradykinin was administered intravenously via an infusion line and a remote-control pump to establish a baseline transient reduction in mean arterial blood pressure (MABP) of approximately 20-40 mmHg.
- **Deucricitibant Administration:** Oral **Deucricitibant** was administered at various dose levels.
[4]
- **Endpoint Measurement:** The MABP was continuously measured using telemetry. The percentage change in the bradykinin-induced blood pressure reduction before and after **Deucricitibant** administration was calculated to determine the antagonistic effect.[4]
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** The relationship between the plasma concentration of **Deucricitibant** and the inhibition of the bradykinin-induced response was established using data from a satellite study in monkeys and quantified using a maximal effect model.[4]

These studies demonstrated that oral **Deucricitibant** effectively inhibited the hemodynamic effects of bradykinin, with a faster onset and longer duration of action compared to subcutaneously administered icatibant.

To address the species selectivity of **Deucricitibant**, a humanized bradykinin B2 receptor transgenic rat model was developed. This model provided a more relevant system for studying the efficacy of a human-specific antagonist.

Experimental Protocol: Carrageenan-Induced Paw Edema in Humanized B2 Receptor Rats

- **Animal Model:** A transgenic rat line expressing the humanized bradykinin B2 receptor on a Sprague Dawley background was generated using CRISPR/Cas9-mediated gene editing.
- **Induction of Edema:** Edema was induced by injecting carrageenan into the paw of the rats.
- **Deucricitibant Administration:** Oral **Deucricitibant** was administered to the rats.

- **Endpoint Measurement:** The degree of paw edema was measured over time to assess the inhibitory effect of **Deucricitibant**.

This model confirmed the in vivo efficacy of **Deucricitibant** in a system expressing the human target receptor.



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Preclinical Development Workflow for **Deucricitibant**.

Clinical Development

The clinical development program for **Deucricitibant** encompasses Phase 1 studies in healthy volunteers and Phase 2 and 3 trials in patients with HAE. The program is designed to evaluate the two distinct formulations, PHVS416 for on-demand treatment and PHVS719 for prophylaxis.

Phase 1 Studies in Healthy Volunteers

Phase 1 trials were conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Deucricitibant** in healthy volunteers.

Single-ascending-dose studies demonstrated that PHVS416 is rapidly absorbed, with therapeutic plasma concentrations achieved within 30 minutes. Data from these studies showed predictable linear pharmacokinetics at doses up to 50 mg.[2]

Table 2: Pharmacokinetic Parameters of Single-Dose PHVS416 in Healthy Volunteers

Parameter	Value
Time to Reach Therapeutic Levels (>EC85)	Within 30 minutes
Pharmacokinetics	Linear and predictable up to 50 mg

Note: EC85 is the concentration estimated to provide 85% of the maximal response.

A Phase 1 study evaluated the pharmacokinetic profile of PHVS719 to support its use as a once-daily prophylactic treatment. The study compared the extended-release formulation to the immediate-release formulation.

Experimental Protocol: Phase 1 Study of PHVS719

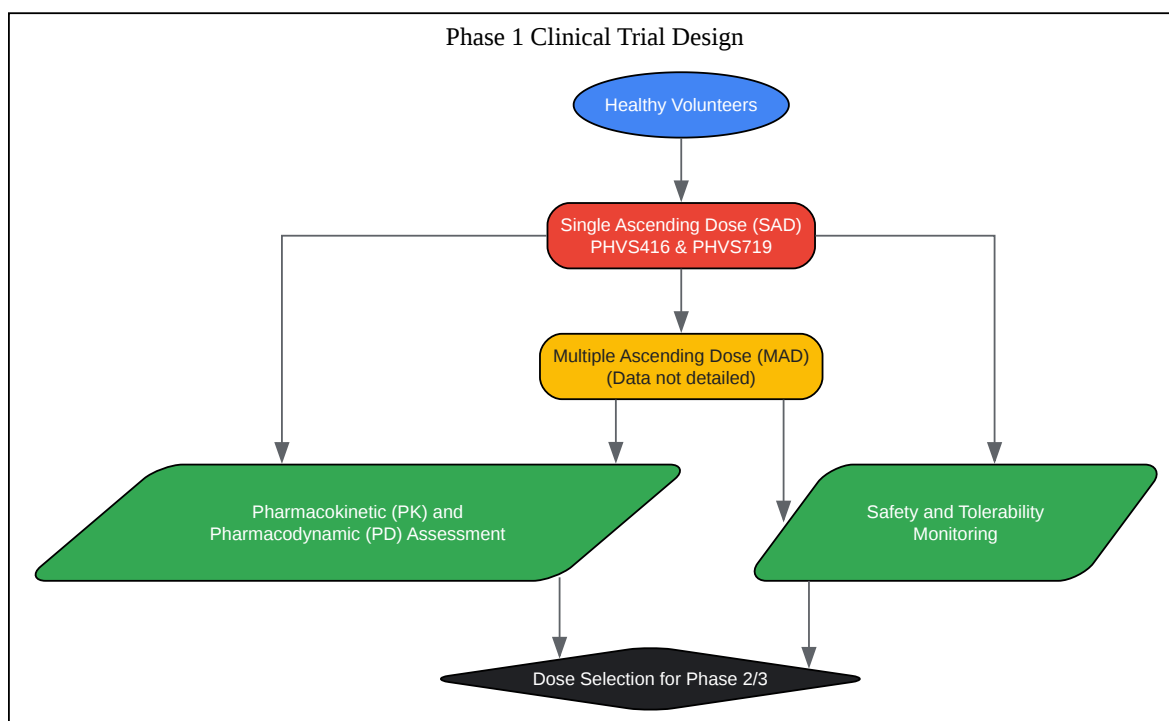
An open-label, single-dose, randomized, crossover study was conducted in healthy volunteers. Participants received different formulations and doses of **Deucrictribant** under fasting and fed conditions. The primary pharmacokinetic parameters measured were C_{max} (maximum plasma concentration), t_{max} (time to reach C_{max}), and AUC (area under the concentration-time curve). Plasma concentrations of PHA121 were determined using a validated LC-MS/MS method.

Results showed that a single dose of the 40 mg extended-release tablet (XR2) achieved therapeutic plasma concentrations within approximately two hours, and these levels were sustained for at least 30 hours. Food intake did not significantly affect the time to reach or maintain therapeutic exposure. The 24-hour exposure of the 40 mg extended-release tablet was comparable to that of two 20 mg doses of the immediate-release softgel capsules.

Table 3: Pharmacokinetic Parameters of PHVS719 (40 mg Extended-Release Tablet) in Healthy Volunteers

Parameter	Value
Time to Reach Therapeutic Levels (>EC85)	~2 hours
Duration at Therapeutic Levels	≥30 hours
Effect of Food	No significant effect on time to or duration of therapeutic exposure

Note: Data from a Phase 1 study in healthy volunteers.



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Generalized Phase 1 Clinical Trial Workflow.

Clinical Efficacy and Safety in HAE Patients

The RAPIDe clinical trial program is evaluating the efficacy and safety of PHVS416 for the on-demand treatment of HAE attacks.

RAPIDe-1 (Phase 2)

The RAPIDe-1 trial was a Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.

Experimental Protocol: RAPIDe-1 Trial

- **Patient Population:** The trial enrolled adult patients (ages 18-75) with HAE type 1 or 2 who had a history of frequent attacks.[\[2\]](#)
- **Study Design:** Patients were randomized to receive one of three single dose levels of PHVS416 or placebo to treat HAE attacks. The crossover design allowed for intra-patient comparisons.
- **Primary Endpoint:** The primary endpoint was the change in a composite visual analogue scale (VAS-3) score for three symptoms (skin pain, skin swelling, and abdominal pain) at four hours post-treatment compared to placebo.
- **Key Inclusion Criteria:** Diagnosis of HAE type 1 or 2, a history of ≥ 3 attacks in the last 4 months or ≥ 2 attacks in the last 2 months prior to screening, and access to and experience with on-demand medications.[\[5\]](#)
- **Key Exclusion Criteria:** Pre-enrollment use of certain medications within specified timeframes, pregnancy or breastfeeding, and conditions that would interfere with study participation.[\[5\]](#)

The RAPIDe-1 trial met its primary and all key secondary endpoints, demonstrating that PHVS416 significantly reduced the symptoms of HAE attacks compared to placebo.[\[3\]](#)

The CHAPTER clinical trial program is assessing the efficacy and safety of **Deucricitibant** for the long-term prophylaxis of HAE attacks.

CHAPTER-1 (Phase 2)

The CHAPTER-1 study was a Phase 2 trial that provided proof-of-concept for the prophylactic use of **Deucricitibant**.

Experimental Protocol: CHAPTER-1 Trial

- **Patient Population:** The study enrolled patients with HAE.
- **Study Design:** This was a randomized, placebo-controlled study. Due to the extended-release formulation (PHVS719) being in early development, the immediate-release capsule (PHVS416) was dosed twice daily as a proof-of-concept.
- **Primary Endpoint:** The primary endpoint was the time-normalized number of investigator-confirmed HAE attacks during the treatment period.

The CHAPTER-1 study demonstrated a statistically significant reduction in the monthly attack rate in patients treated with **Deucricitibant** compared to placebo. An open-label extension of the study showed sustained efficacy and a favorable safety profile with long-term treatment.[\[6\]](#)

Table 4: Summary of Key Clinical Trial Results

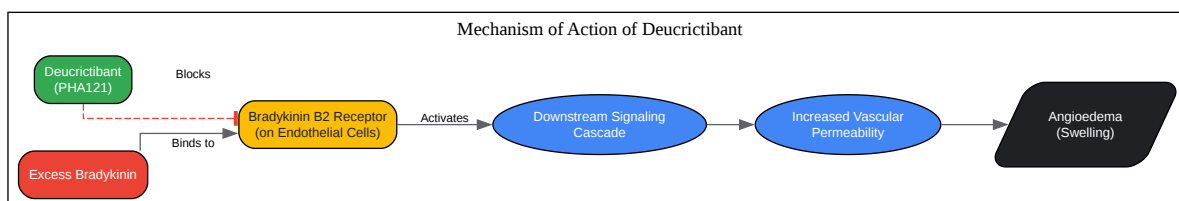
Trial	Phase	Formulation	Indication	Key Finding
RAPIDe-1	2	PHVS416 (Immediate-Release)	On-demand Treatment	Significantly reduced symptoms of HAE attacks vs. placebo.
CHAPTER-1	2	PHVS416 (as proof-of-concept for PHVS719)	Prophylactic Treatment	Significantly reduced the monthly HAE attack rate vs. placebo.

Note: This table summarizes the main outcomes of the Phase 2 studies.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Deucricitibant exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor. In HAE, excessive bradykinin binds to this receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, fluid leakage into the surrounding

tissues, and the clinical manifestations of angioedema. By competitively inhibiting the binding of bradykinin to the B2 receptor, **Deucrictibant** effectively prevents this downstream signaling, thereby mitigating or preventing the swelling and associated symptoms of HAE attacks.



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Signaling Pathway Blockade by **Deucrictibant**.

Conclusion

Deucrictibant (PHA121) represents a significant advancement in the development of oral therapies for Hereditary Angioedema. Its high potency as a bradykinin B2 receptor antagonist, demonstrated in robust preclinical models, has translated into promising clinical efficacy for both on-demand and prophylactic treatment. The development of two distinct formulations, an immediate-release capsule (PHVS416) and an extended-release tablet (PHVS719), is tailored to meet the diverse needs of HAE patients. The ongoing Phase 3 clinical trials will further elucidate the long-term safety and efficacy of **Deucrictibant** and its potential to become a valuable and convenient treatment option for individuals living with HAE.

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